molecular formula C10H12N2O B13256162 1-[3-(Aminomethyl)phenyl]azetidin-2-one

1-[3-(Aminomethyl)phenyl]azetidin-2-one

Cat. No.: B13256162
M. Wt: 176.21 g/mol
InChI Key: AAXLWSIVUGGLSQ-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)phenyl]azetidin-2-one is a heterocyclic compound featuring an azetidinone ring substituted with an aminomethyl group on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Aminomethyl)phenyl]azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

1-[3-(Aminomethyl)phenyl]azetidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)phenyl]azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .

Comparison with Similar Compounds

1-[3-(Aminomethyl)phenyl]azetidin-2-one can be compared with other azetidinone derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-[3-(aminomethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C10H12N2O/c11-7-8-2-1-3-9(6-8)12-5-4-10(12)13/h1-3,6H,4-5,7,11H2

InChI Key

AAXLWSIVUGGLSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C2=CC=CC(=C2)CN

Origin of Product

United States

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